molecular formula C10H11ClN2O B14189559 N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide CAS No. 833457-65-1

N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B14189559
CAS No.: 833457-65-1
M. Wt: 210.66 g/mol
InChI Key: ADLRZIDHCRSWOZ-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide is an organic compound with the molecular formula C10H11ClN2O It is a derivative of pyridine and cyclopropane, characterized by the presence of a chloropyridinyl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopropanecarboxamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatographic techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetamiprid: A neonicotinoid insecticide with a similar chloropyridinyl structure.

    Thiacloprid: Another neonicotinoid insecticide with a related mechanism of action.

Uniqueness

N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide is unique due to its specific combination of a chloropyridinyl group and a cyclopropanecarboxamide moiety. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

833457-65-1

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

N-[(6-chloropyridin-2-yl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(13-9)6-12-10(14)7-4-5-7/h1-3,7H,4-6H2,(H,12,14)

InChI Key

ADLRZIDHCRSWOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=NC(=CC=C2)Cl

Origin of Product

United States

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